2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 887220-14-6
Cat. No.: VC4196771
Molecular Formula: C24H26FN5O2S
Molecular Weight: 467.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887220-14-6 |
|---|---|
| Molecular Formula | C24H26FN5O2S |
| Molecular Weight | 467.56 |
| IUPAC Name | 2-ethyl-5-[(4-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C24H26FN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-4-6-17(25)7-5-16)29-14-12-28(13-15-29)18-8-10-19(32-2)11-9-18/h4-11,21,31H,3,12-15H2,1-2H3 |
| Standard InChI Key | SHACWUOVBCOFMD-UHFFFAOYSA-N |
| SMILES | CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Introduction
Chemical Structure and Molecular Characterization
Core Architecture and Substituent Analysis
The molecule’s backbone consists of a thiazolo[3,2-b][1, triazole system, a bicyclic framework integrating thiazole and triazole rings. Key structural features include:
-
Position 2: An ethyl group () contributing to lipophilicity.
-
Position 5: A benzyl-type substituent with a piperazine ring bridging 4-fluorophenyl and 4-methoxyphenyl groups, enabling diverse molecular interactions.
-
Position 6: A hydroxyl group () enhancing hydrogen-bonding capacity .
X-ray crystallography of analogous compounds reveals that the thiazolo-triazole system adopts a planar conformation, while the piperazine ring exists in a chair configuration. The dihedral angle between the fluorophenyl and methoxyphenyl groups measures 77.15°, optimizing steric and electronic interactions .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 467.56 g/mol | |
| CAS Registry Number | 898368-18-8 | |
| Crystal System | Monoclinic | |
| Space Group |
Synthetic Pathways and Optimization
While the exact synthesis route for this compound remains undisclosed, modular strategies for analogous thiazolo-triazoles involve:
-
Thiazole Formation: Condensation of thiourea derivatives with α-haloketones.
-
Triazole Cyclization: Huisgen 1,3-dipolar cycloaddition or oxidative ring closure.
-
Piperazine Substitution: Nucleophilic aromatic substitution or reductive amination to introduce the 4-fluorophenyl and 4-methoxyphenyl groups .
Microwave-assisted synthesis and solvent-free conditions are emphasized to improve yield and reduce reaction times. For example, a related compound, 2-methyl-6-benzylidenethiazolo[3,2-b]-1,2,4-triazol-5(6H)-one, was synthesized in 93% yield under optimized conditions .
Biological Activities and Pharmacological Mechanisms
Neuroprotective Effects
The compound demonstrates dose-dependent neuroprotection in preclinical models, likely mediated through:
-
NMDA Receptor Modulation: The fluorophenyl group may antagonize glutamate excitotoxicity.
-
Antioxidant Activity: The hydroxyl group scavenges reactive oxygen species (ROS), reducing oxidative stress in neuronal cells .
Anti-Inflammatory Action
In murine models, derivatives with similar substituents exhibit superior anti-inflammatory activity to indomethacin (10 mg/kg dose). Mechanisms include:
-
COX-2 Inhibition: Suppression of prostaglandin E synthesis.
-
Cytokine Regulation: Downregulation of TNF-α and IL-6 via NF-κB pathway interference .
Table 2: Comparative Anti-Inflammatory Activity
Structure-Activity Relationships (SAR)
Impact of Substituent Positioning
-
4-Fluorophenyl Group: Enhances metabolic stability and CNS penetration due to fluorine’s electronegativity.
-
4-Methoxyphenyl Group: Improves solubility and modulates serotonin receptor affinity .
-
Ethyl vs. Methyl Groups: Longer alkyl chains at position 2 increase lipophilicity, correlating with prolonged half-life .
Conformational Dynamics
Molecular dynamics simulations reveal that the piperazine ring’s flexibility allows adaptation to diverse binding pockets. The methoxy group’s orientation influences π-π stacking with aromatic residues in target proteins .
Toxicological and Pharmacokinetic Profile
Acute Toxicity
Preliminary studies on analogs show low acute toxicity (LD > 1000 mg/kg in rodents), with no observed gastric lesions—a significant advantage over NSAIDs .
Metabolic Pathways
-
Phase I Metabolism: Hydroxylation at the ethyl chain and O-demethylation of the methoxyphenyl group.
-
Phase II Metabolism: Glucuronidation of the hydroxyl group, facilitating renal excretion .
Future Research Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles or functionalized dendrimers could enhance blood-brain barrier penetration for neurodegenerative applications .
Clinical Translation Challenges
-
Bioavailability Optimization: Poor aqueous solubility (logP ≈ 3.8) necessitates prodrug strategies.
-
Off-Target Effects: Screening for hERG channel binding is critical to avoid cardiotoxicity .
Computational Design Advances
Machine learning models predicting triazole-protein interactions could accelerate derivative screening, prioritizing candidates with dual COX-2/5-LOX inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume